molecular formula C26H21N7O4S B14021380 4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide CAS No. 59541-33-2

4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B14021380
CAS No.: 59541-33-2
M. Wt: 527.6 g/mol
InChI Key: OOOGFEPKJJSFKV-UHFFFAOYSA-N
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Description

4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolidine core with phenyl groups and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolidine core, followed by the introduction of phenyl groups and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrazolidine core or the phenyl groups.

    Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]-N-(5-methyloxazol-3-yl)benzenesulfonamide
  • **N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide

Uniqueness

Compared to similar compounds, 4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

59541-33-2

Molecular Formula

C26H21N7O4S

Molecular Weight

527.6 g/mol

IUPAC Name

4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C26H21N7O4S/c1-18-16-17-27-26(28-18)31-38(36,37)22-14-12-19(13-15-22)29-30-23-24(34)32(20-8-4-2-5-9-20)33(25(23)35)21-10-6-3-7-11-21/h2-17,34H,1H3,(H,27,28,31)

InChI Key

OOOGFEPKJJSFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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